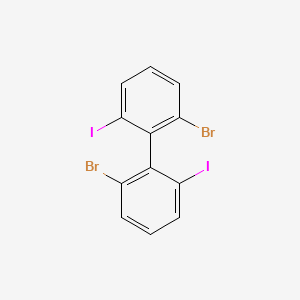
2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl is a unique organic compound characterized by the presence of two bromine atoms and two iodine atoms attached to a biphenyl structure
Preparation Methods
The synthesis of 2,2’-dibromo-6,6’-diiodo-1,1’-biphenyl involves a copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide . This method yields an optically active product with two C—Br bonds and two C—I bonds, which can be selectively advanced to form different functionalities . The reaction conditions are typically mild, making this approach efficient and practical for producing the compound on an industrial scale.
Chemical Reactions Analysis
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common reagents used in these reactions include lithium iodide, copper catalysts, and various organometallic reagents . The major products formed from these reactions are functionalized axially chiral biphenyls, which have significant applications in various fields .
Scientific Research Applications
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl is a powerful precursor for the modular synthesis of functionalized atropisomers . Its applications span multiple scientific disciplines:
Medicine: Could be used in the design of new drugs that target specific molecular pathways.
Mechanism of Action
The mechanism by which 2,2’-dibromo-6,6’-diiodo-1,1’-biphenyl exerts its effects involves the selective metalation of its C—I and C—Br bonds The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the substituents introduced during the metalation process .
Comparison with Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl is unique due to its dual bromine and iodine substitution, which provides versatility in subsequent functionalization reactions . Similar compounds include:
2,2’-Dibromo-1,1’-biphenyl: Lacks the iodine atoms, limiting its functionalization potential.
6,6’-Diiodo-1,1’-biphenyl: Lacks the bromine atoms, which also limits its versatility.
2,2’,6,6’-Tetrabromo-1,1’-biphenyl: Contains only bromine atoms, offering different reactivity compared to the mixed halogen compound.
Properties
Molecular Formula |
C12H6Br2I2 |
|---|---|
Molecular Weight |
563.79 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-6-iodophenyl)-3-iodobenzene |
InChI |
InChI=1S/C12H6Br2I2/c13-7-3-1-5-9(15)11(7)12-8(14)4-2-6-10(12)16/h1-6H |
InChI Key |
JKQNKXPLIUIGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C2=C(C=CC=C2I)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















